molecular formula C13H14N4O5 B3038570 2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine CAS No. 866151-21-5

2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine

Cat. No. B3038570
CAS RN: 866151-21-5
M. Wt: 306.27 g/mol
InChI Key: KJUPICUALXAXBH-UHFFFAOYSA-N
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Description

2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine, also known as DDNT, is a synthetic compound used in various scientific research applications. DDNT is a triazine derivative that can be synthesized from the reaction of 4-nitrophenol and diethylenetriamine. It has been used in a variety of studies, including those related to its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques: The synthesis of related triazine compounds involves nucleophilic substitution reactions. For example, 2,4,6-Tris(4-aminophenoxy)-1,3,5-triazine is synthesized through the reaction of cyanuric chloride with p-nitrophenol and subsequent reduction processes (Weng Jia-bao, 2010).
  • Crystal Structure Analysis: Detailed crystallographic studies have been conducted on similar compounds like 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine, providing insights into their molecular structures (Huang Yuanyuan et al., 2012).

Application in Polymer Science and Material Chemistry

  • Dendrimer Synthesis: Triazine-based dendrimers are synthesized using both divergent and convergent methods. These dendrimers exhibit unique properties like aggregation in solution and thermal stability, making them useful in various applications (Koji Takagi et al., 2000).
  • Supramolecular Chemistry: Triazine derivatives can form intermolecular H-bonded complexes, impacting the thermal cis-trans isomerization of azobenzene and thioindigo derivatives. This illustrates their potential in controlling chemical reactions and processes (Jacqueline Rosengaus & I. Willner, 1995).

Applications in Organic Synthesis

  • Recyclable Reagents: Some triazine derivatives, like 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, are developed as recyclable reagents for chlorination and oxidation reactions, demonstrating their utility in green chemistry (Prerana B. Thorat et al., 2013).

Analytical Chemistry Applications

  • UV Light Absorption: Triazine derivatives like 2,4-diethoxyl-6-(2,4-dihydroxylphenyl)-1,3,5-triazine are used as ultraviolet absorbers, indicating their potential in protective coatings and sunscreen formulations (Fa-Hui Song, 2010).

Potential in Environmental and Material Science

  • Tribological and Anticorrosion Applications: Novel xanthate-containing triazine derivatives show promising results in improving the tribological and anticorrosion properties of water-glycol systems, indicating their potential in industrial lubricants (Y. Wu et al., 2017).

properties

IUPAC Name

2,4-diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5/c1-3-20-11-14-12(21-4-2)16-13(15-11)22-10-7-5-9(6-8-10)17(18)19/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUPICUALXAXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)OC2=CC=C(C=C2)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301247878
Record name 2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine

CAS RN

866151-21-5
Record name 2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866151-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diethoxy-6-(4-nitrophenoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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